![molecular formula C15H15N7O3S B14964137 2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14964137.png)
2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of imidazole, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by nitration to introduce the nitro group.
Formation of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The imidazole and triazole rings are then coupled through a series of nucleophilic substitution reactions, often involving a phenyl group as a substituent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its mechanism of action.
Industrial Applications: It may be used as a precursor for the synthesis of more complex molecules with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects . The triazole and imidazole rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.
Omeprazole: A proton pump inhibitor with a benzimidazole structure.
Uniqueness
2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of imidazole, triazole, and phenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C15H15N7O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N7O3S/c1-10-17-7-14(22(24)25)20(10)8-13-18-19-15(26-9-12(16)23)21(13)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,16,23) |
InChI Key |
JOGZNIHVJKLGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxybenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B14964067.png)
![4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide](/img/structure/B14964078.png)
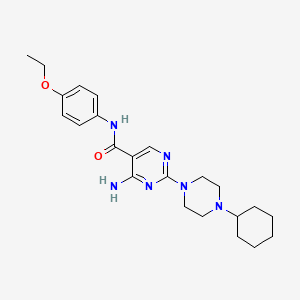
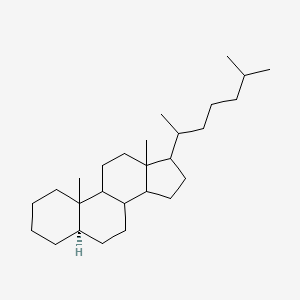
![3-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-thiazolidine-2,4-dione](/img/structure/B14964108.png)
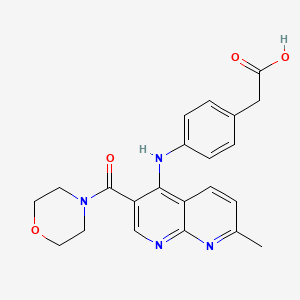
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14964118.png)
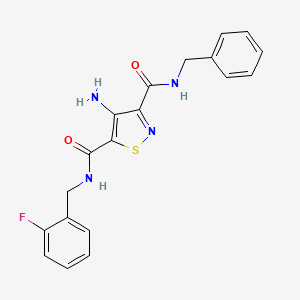
![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B14964135.png)
![N-Cyclopropyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964143.png)
![5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B14964148.png)
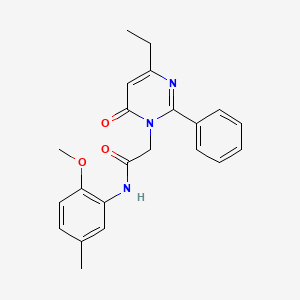
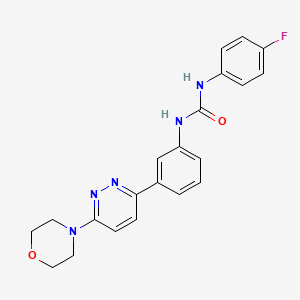
![N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964163.png)
